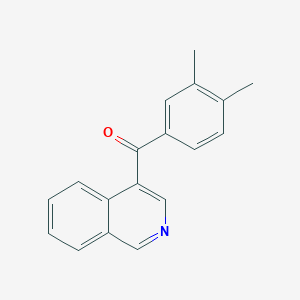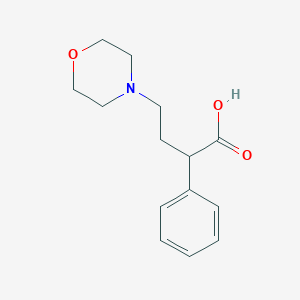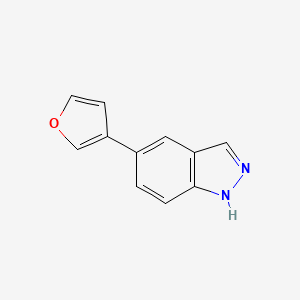
4-(3,4-Dimethylbenzoyl)isoquinoline
Übersicht
Beschreibung
4-(3,4-Dimethylbenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO . It has a molecular weight of 261.32 g/mol . The compound is also known by its IUPAC name (3,4-dimethylphenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Dimethylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for the compound is 1S/C18H15NO/c1-12-7-8-14(9-13(12)2)18(20)17-11-19-10-15-5-3-4-6-16(15)17/h3-11H,1-2H3 .Physical And Chemical Properties Analysis
4-(3,4-Dimethylbenzoyl)isoquinoline is a colorless liquid at room temperature . It is classified as a weak base .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Novel isoquinoline derivatives have been synthesized, showing significant vasodilatory activity , which could be relevant for cardiovascular research (Zhang San-qi, 2010). This suggests potential applications in developing therapeutics for vascular diseases.
Research on isoquinoline derivatives also includes studies on analgesic and anti-inflammatory effects , indicating that synthetic analogs of isoquinoline alkaloids could be promising agents for modulating dopamine and serotonergic systems, showing cardioprotective, antiproliferative, and analgesic activities (Khilola A. Rakhmanova et al., 2022).
Chemical Synthesis and Characterization
Isoquinoline compounds have been synthesized and characterized, revealing their fluorescent properties suitable for biomedical applications as fluorescent markers (N. Galunov et al., 2003). This highlights the potential of these compounds in imaging and diagnostic applications.
Intramolecular reactions involving isoquinoline derivatives have been explored, leading to the efficient synthesis of complex molecules, such as 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, demonstrating the utility of these compounds in organic synthesis and drug discovery (J. Zhong et al., 2020).
Insecticidal Properties
- Some isoquinoline derivatives have been evaluated for their toxicological activity against agricultural pests , indicating their potential as insecticides. This research contributes to the development of new, possibly more environmentally friendly pest control agents (E. A. Bakhite et al., 2022).
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-14(9-13(12)2)18(20)17-11-19-10-15-5-3-4-6-16(15)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWWIZAPONXZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylbenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)
![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)








![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)